Carmoterol

Catalog No.
S522739
CAS No.
147568-66-9
M.F
C21H24N2O4
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carmoterol

CAS Number

147568-66-9

Product Name

Carmoterol

IUPAC Name

8-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-1H-quinolin-2-one

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C21H24N2O4/c1-13(11-14-3-5-15(27-2)6-4-14)22-12-19(25)16-7-9-18(24)21-17(16)8-10-20(26)23-21/h3-10,13,19,22,24-25H,11-12H2,1-2H3,(H,23,26)/t13-,19+/m1/s1

InChI Key

IHOXNOQMRZISPV-YJYMSZOUSA-N

SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O

Synonyms

carmoterol, carmoterol hydrochloride, CHF 4226.01, CHF4232.01, TA 2005, TA-2005

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O

Carmoterol is a long-acting beta-2 adrenoceptor agonist, primarily used for its potent bronchodilating properties. It exhibits a rapid onset of action, comparable to salbutamol and formoterol, but with a longer duration of effect than salmeterol. This makes it particularly effective in managing conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The chemical structure of carmoterol is characterized by its molecular formula, C21H24N2O4, and a molecular weight of approximately 368.43 g/mol .

  • Carmoterol's mechanism of action is similar to other β2-ARAs. It binds to β2-adrenergic receptors in the airway smooth muscle cells, leading to increased levels of cyclic adenosine monophosphate (cAMP) which relaxes the muscles and widens the airways, improving airflow [4].
  • As Carmoterol did not progress beyond clinical trials, information on its safety profile and potential hazards is not readily available. However, other β2-ARAs can have side effects like tremor, heart palpitations, and nervousness [5].

Note:

Background and Mechanism of Action:

Carmoterol is a long-acting beta2-adrenergic receptor agonist (LABA) belonging to the catecholamine class of drugs. LABAs work by mimicking the effects of adrenaline on airway smooth muscle cells, causing relaxation and bronchodilation, which improves airflow in the lungs. While the exact mechanism of long-acting bronchodilation is not fully understood, it is believed to involve sustained activation of beta2-adrenergic receptors, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of airway smooth muscle cells [].

Preclinical Studies:

Carmoterol has been studied in preclinical models of asthma and chronic obstructive pulmonary disease (COPD). These studies have shown that carmoterol effectively relaxes airway smooth muscle cells, reduces airway hyperresponsiveness, and improves lung function in animal models [, ].

Clinical Trials:

Several clinical trials have been conducted to evaluate the safety and efficacy of carmoterol in patients with asthma and COPD. These trials have shown that carmoterol is effective in improving lung function and reducing the frequency of asthma exacerbations [, ]. However, further research is needed to determine the long-term safety and efficacy of carmoterol compared to other LABAs.

Typical of beta-agonists, including:

  • Hydroxylation: The presence of hydroxyl groups allows for potential modifications that can enhance its pharmacological profile.
  • Cyclization: Carmoterol can be synthesized through cyclization reactions involving halohydrins, leading to the formation of the oxiranyl structure .
  • Substitution Reactions: The aromatic rings in the structure can participate in electrophilic substitution reactions, which may be useful for developing derivatives with altered activity profiles.

Carmoterol acts primarily as a beta-2 adrenergic receptor agonist. Its biological activities include:

  • Bronchodilation: It relaxes bronchial smooth muscle, leading to improved airflow in patients with obstructive airway diseases .
  • Anti-inflammatory Effects: While primarily a bronchodilator, carmoterol may also exhibit some anti-inflammatory properties, although this is less documented compared to its bronchodilatory effects.
  • Pharmacokinetics: Studies indicate that carmoterol has a predictable pharmacokinetic profile with minimal nonlinear accumulation upon repeated dosing .

The synthesis of carmoterol typically involves multi-step organic reactions:

  • Formation of Halohydrin: Starting from appropriate precursors, halogenated derivatives are produced.
  • Cyclization: The halohydrin undergoes cyclization to form the oxiranyl structure.
  • Final Modifications: Additional steps may include hydroxylation and other modifications to achieve the desired pharmacological properties .

Carmoterol is primarily used in the treatment of:

  • Chronic Obstructive Pulmonary Disease (COPD): It helps alleviate symptoms by improving airflow.
  • Asthma Management: Carmoterol is effective in controlling asthma symptoms due to its long duration of action.
  • Chronic Bronchitis: It aids in reducing bronchial constriction and improving respiratory function .

Carmoterol's interactions have been studied in various contexts:

  • Drug Interactions: There are no significant interactions reported with common medications used for asthma or COPD management. Safety profiles indicate that carmoterol does not significantly alter ECG results or affect serum potassium or glucose levels .
  • Receptor Binding Studies: Research has compared carmoterol's binding affinity to other beta-2 agonists, demonstrating its unique position among long-acting agents .

Carmoterol shares similarities with several other beta-2 adrenergic agonists. Here’s a comparison highlighting its uniqueness:

CompoundDuration of ActionOnset of ActionUnique Features
CarmoterolLongRapidPotent bronchodilator with minimal accumulation
SalbutamolShortRapidCommonly used for acute relief
FormoterolLongRapidFast onset but less potent than carmoterol
SalmeterolLongSlowLonger duration but slower onset
IndacaterolUltra-longRapidNewer compound with extended duration

Carmoterol stands out due to its balance between rapid onset and prolonged action, making it particularly effective for managing chronic respiratory conditions .

Receptor Binding Dynamics

β2-Adrenergic Receptor Interaction Mechanisms

Carmoterol binds to the orthosteric site of the β2-adrenergic receptor, a class A G protein-coupled receptor (GPCR). The agonist’s structure features a catechol-like head group, secondary amine, and aromatic tail, enabling interactions with key residues in the transmembrane helical bundle. Binding initiates a two-step process: initial recognition of the protonated amine by Asp113³·³² in transmembrane helix 3 (TM3), followed by hydrogen bonding between the catechol hydroxyl groups and Ser203⁵·⁴², Ser204⁵·⁴³, and Ser207⁵·⁴⁶ in TM5 [4] [6]. These interactions stabilize the active receptor conformation, facilitating coupling to downstream effectors.

The β-hydroxy group of Carmoterol forms a critical hydrogen bond with Asn312⁷·³⁹ in TM7, while its lipophilic aromatic tail occupies a hydrophobic pocket formed by residues in TM6 and TM7 [4] [6]. This dual engagement of polar and nonpolar regions ensures high-affinity binding (pEC₅₀ = 10.19) [3], distinguishing Carmoterol from partial agonists like salbutamol.

Critical Amino Acid Residues in Receptor Binding

Mutagenesis studies highlight the necessity of specific residues for Carmoterol’s efficacy:

  • Asp113³·³²: Neutralizes the agonist’s protonated amine, essential for initial docking [4] [6].
  • Ser203⁵·⁴²/Ser204⁵·⁴³/Ser207⁵·⁴⁶: Form hydrogen bonds with the catechol hydroxyls, stabilizing the active conformation [6].
  • Asn312⁷·³⁹: Coordinates with the β-hydroxy group, enhancing binding affinity [4].
  • Phe290⁶·⁵²: Engages in π-π stacking with the agonist’s aromatic ring, contributing to subtype selectivity [4].

Disruption of these residues reduces Carmoterol’s efficacy by >90%, underscoring their role in signal transduction [4] [6].

Conformational Changes Upon Receptor Activation

Carmoterol binding induces a 1 Å contraction of the catecholamine-binding pocket, measured between the Cα atoms of Asn312⁷·³⁹ and Ser203⁵·⁴² [4]. This compaction triggers rotational shifts in TM5 and TM6:

  • Ser207⁵·⁴⁶: Rotates to form a hydrogen bond with Asn312⁷·³⁹, breaking van der Waals interactions with Val172⁴·⁵⁶ in TM4 [4].
  • TM6 outward movement: The cytoplasmic end of TM6 shifts 14 Å, creating a cavity for G protein binding [4].
  • TM5 helical extension: The intracellular terminus of TM5 extends, stabilizing interactions with the Gα subunit [4].

These changes are amplified in β2-adrenergic receptors compared to β1 subtypes due to sequence variations in TM4 and TM5 [6].

Signal Transduction Pathways

cAMP-Dependent Signaling Cascade

Carmoterol activates the canonical Gαs-adenylyl cyclase pathway:

  • Gαs coupling: The agonist-bound receptor recruits Gαs, inducing GDP-to-GTP exchange.
  • cAMP production: Activated adenylyl cyclase converts ATP to cAMP, elevating intracellular levels 10-fold within 30 seconds [3].
  • Protein kinase A (PKA) activation: cAMP-dependent PKA phosphorylates downstream targets, including:
    • L-type calcium channels: Enhanced opening increases bronchodilation [1].
    • CREB transcription factor: Modulates gene expression for anti-inflammatory effects [1].

Carmoterol’s long duration (>12 hours) correlates with slow dissociation from the receptor (t₁/₂ ≈ 180 minutes) [3].

Non-Canonical Signaling Mechanisms

Carmoterol exhibits β-arrestin-biased signaling, promoting receptor internalization and MAPK activation independent of G proteins [5]. Key features include:

  • β-arrestin recruitment: Phosphorylation of Ser355/Ser356 in the receptor’s C-terminal tail by GRK2 facilitates β-arrestin binding [5].
  • ERK1/2 activation: β-arrestin scaffolds Raf-1 and MEK1, triggering ERK phosphorylation within 15 minutes [5].
  • Gene regulation: β-arrestin-mediated signaling upregulates anti-apoptotic genes (e.g., Bcl-2) [5].

This bias is attributed to Carmoterol’s rigid structure, which stabilizes a receptor conformation favoring β-arrestin coupling over Gαs [5].

Temporal Aspects of Signal Persistence

Carmoterol’s prolonged activity arises from:

  • High receptor affinity: Kd = 0.3 nM, reducing dissociation rates [3].
  • Lipid bilayer retention: The hydrophobic tail anchors Carmoterol near the receptor, enabling rebinding [6].
  • Receptor recycling: β-arrestin-mediated internalization sequesters Carmoterol-receptor complexes in endosomes, delaying degradation [5].

Receptor Desensitization and Tachyphylaxis

Molecular Mechanisms of β2-Receptor Desensitization

Repeated Carmoterol exposure triggers two desensitization pathways:

  • GRK-mediated phosphorylation:
    • GRK2 phosphorylates Ser355/Ser356, enhancing β-arrestin binding [5].
    • Phosphorylated receptors uncouple from Gαs within 60 minutes [5].
  • PKA feedback inhibition:
    • PKA phosphorylates Ser261/Ser262, reducing agonist affinity [1].
    • Internalized receptors either recycle (70%) or undergo lysosomal degradation (30%) [5].

Comparative Desensitization Profiles

Carmoterol induces slower desensitization than other agonists:

AgonistGRK Phosphorylation Rateβ-arrestin RecruitmentReceptor Resensitization Time
Carmoterol0.8 min⁻¹Partial (EC₅₀ = 30 nM)2–4 hours
Isoproterenol2.1 min⁻¹Complete (EC₅₀ = 5 nM)1–2 hours
Salbutamol1.5 min⁻¹Minimal6–8 hours

Data derived from [5] [6].

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

368.17360725 g/mol

Monoisotopic Mass

368.17360725 g/mol

Heavy Atom Count

27

UNII

9810NUL4D1

Wikipedia

Carmoterol

Dates

Modify: 2023-08-15
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